molecular formula C11H17NO4S B12526753 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- CAS No. 819863-02-0

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-

Cat. No.: B12526753
CAS No.: 819863-02-0
M. Wt: 259.32 g/mol
InChI Key: IEWNTOSJJDICSG-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is a chemical compound with a unique structure that combines a sulfonic acid group with an amino alcohol. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17NO4S, and it is often used in research due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- typically involves the reaction of 3-chloropropanesulfonic acid with 2-hydroxy-2-phenylethylamine under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amino alcohol derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- exerts its effects involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the amino alcohol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- include:

    3-Hydroxy-1-propanesulfonic acid: This compound lacks the phenylethylamine moiety and has different chemical properties and applications.

    3-Chloro-2-hydroxy-1-propanesulfonic acid: This compound contains a chlorine atom instead of the phenylethylamine group, leading to different reactivity and uses.

    N-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-1-propanesulfonic acid:

The uniqueness of 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- lies in its combination of a sulfonic acid group with an amino alcohol, providing a versatile platform for various chemical and biological applications.

Properties

CAS No.

819863-02-0

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H17NO4S/c13-11(10-5-2-1-3-6-10)9-12-7-4-8-17(14,15)16/h1-3,5-6,11-13H,4,7-9H2,(H,14,15,16)

InChI Key

IEWNTOSJJDICSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCCS(=O)(=O)O)O

Origin of Product

United States

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